7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
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Overview
Description
7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This particular compound has been studied for its potential therapeutic applications, including its role as a nonpeptidic antagonist targeting protease-activated receptor-1 (PAR-1) .
Preparation Methods
The synthesis of 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves several steps. One common synthetic route includes the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with molecular targets such as PAR-1. By binding to this receptor, the compound inhibits PAR-1-mediated physiological and pathological processes, including platelet aggregation and inflammation . This interaction is facilitated by the compound’s high affinity for PAR-1, making it a potent antagonist .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its specific targeting of PAR-1 and its potential therapeutic applications . Similar compounds include:
- N3-Cyclopropyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine hydrochloride
- 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine These compounds share structural similarities but may differ in their biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H23N5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-N-methyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C21H23N5/c1-13(2)15-6-4-14(5-7-15)12-26-11-10-16-18(26)9-8-17-19(16)20(22)25-21(23-3)24-17/h4-11,13H,12H2,1-3H3,(H3,22,23,24,25) |
InChI Key |
VKTJQQJDOPRDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC)N |
Origin of Product |
United States |
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